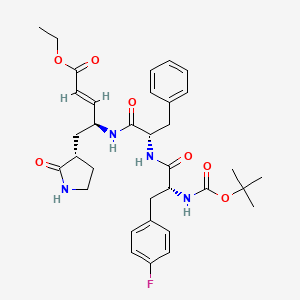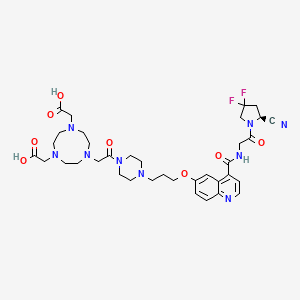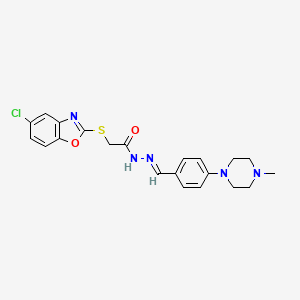
Sitagliptin-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitagliptin-d4 (hydrochloride) is a deuterated form of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus. This compound is designed to improve glycemic control by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for Sitagliptin-d4 (hydrochloride). The first method involves chemical resolution, where R-Sitagliptin is obtained in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine and (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . The second method involves asymmetric hydrogenation of β-ketomide routes .
Industrial Production Methods
Industrial production of Sitagliptin involves large-scale synthesis processes developed by Merck, which include three generations of synthetic routes. These methods focus on installing an optically pure chiral center in the β-amino acid derivative, using various catalysts and reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sitagliptin-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Reduction: Using reagents like sodium borohydride (NaBH4) to reduce enamines.
Substitution: Involving nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for reduction reactions at low temperatures (−10 to −5 °C).
Methanesulfonic Acid (MsOH): Used in combination with NaBH4 for enamine reduction.
Major Products
The major products formed from these reactions include optically pure R-Sitagliptin and its derivatives, which are crucial intermediates in the synthesis of Sitagliptin-d4 (hydrochloride) .
Wissenschaftliche Forschungsanwendungen
Sitagliptin-d4 (hydrochloride) has a wide range of scientific research applications:
Wirkmechanismus
Sitagliptin-d4 (hydrochloride) exerts its effects by inhibiting the DPP-4 enzyme, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of these incretins, resulting in enhanced insulin secretion and decreased glucagon production in a glucose-dependent manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vildagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness
Sitagliptin-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts . This makes it a valuable tool in pharmacokinetic studies and drug development.
Eigenschaften
Molekularformel |
C16H16ClF6N5O |
|---|---|
Molekulargewicht |
447.80 g/mol |
IUPAC-Name |
(3R)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1/i1D2,2D2; |
InChI-Schlüssel |
PNXSHNOORJKXDW-GKIQQKSJSA-N |
Isomerische SMILES |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].Cl |
Kanonische SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)

![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)











